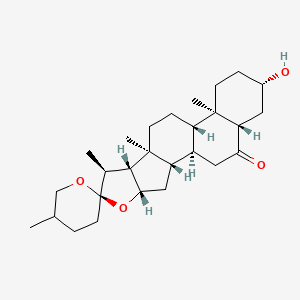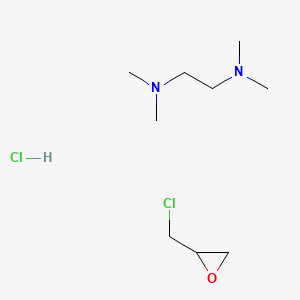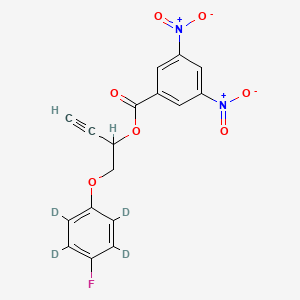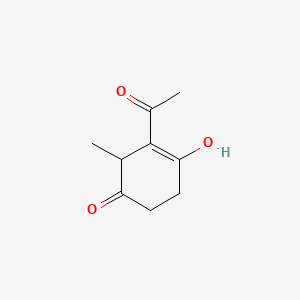
4-Ethoxy-3-phenyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-3-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom and a phenyl group attached to the third carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-phenyloxolan-2-one can be achieved through several methods. One common approach involves the reaction of ethyl vinyl ether with phenylacetic acid in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, such as vinyl ethyl ether and triethylamine, into a reactor. The reaction is carried out under controlled temperature and pressure conditions, and the product is continuously extracted to ensure high efficiency and yield .
化学反应分析
Types of Reactions
4-Ethoxy-3-phenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenyl derivatives .
科学研究应用
4-Ethoxy-3-phenyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
作用机制
The mechanism of action of 4-Ethoxy-3-phenyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific biological context .
相似化合物的比较
Similar Compounds
4-Methoxy-3-phenyloxolan-2-one: Similar in structure but with a methoxy group instead of an ethoxy group.
3-Phenyloxolan-2-one: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
4-Ethoxy-2-phenyloxolan-3-one: Isomeric compound with different positioning of the ethoxy and phenyl groups.
Uniqueness
4-Ethoxy-3-phenyloxolan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds .
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
4-ethoxy-3-phenyloxolan-2-one |
InChI |
InChI=1S/C12H14O3/c1-2-14-10-8-15-12(13)11(10)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
InChI 键 |
PLEAIXVQJXGIMF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1COC(=O)C1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




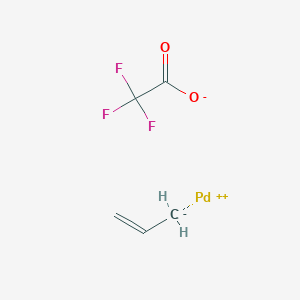
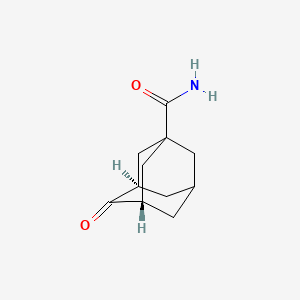
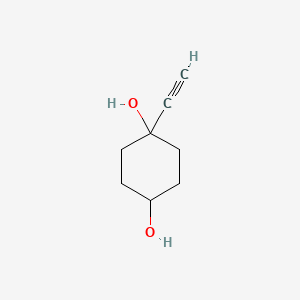
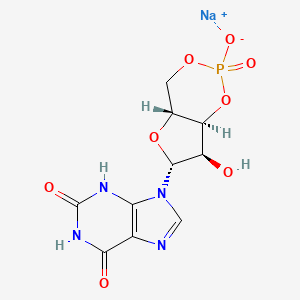
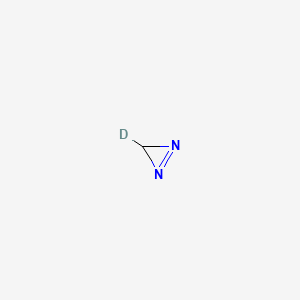
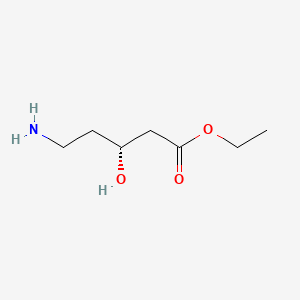

![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
